REACTION_CXSMILES
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[CH3:1][N:2]([CH3:19])[C:3]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])[N:6]=[C:5]([C:16]([NH2:18])=O)[CH:4]=1.N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C1COCC1>[CH3:1][N:2]([CH3:19])[C:3]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])[N:6]=[C:5]([C:16]#[N:18])[CH:4]=1
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Name
|
|
Quantity
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1.33 g
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Type
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reactant
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Smiles
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CN(C1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)N)C
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Name
|
|
Quantity
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74 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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1.03 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
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Quantity
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1.79 mL
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Type
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reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 24 hours at rt
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Then the reaction mixture was partitioned between water and ethyl acetate
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Type
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EXTRACTION
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Details
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The separated aqueous layer was extracted twice with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (hexane/ethyl acetate)
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Type
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CUSTOM
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Details
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to provide 406 mg (1.66 mmol, 33%) of analytically pure target compound
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Reaction Time |
24 h |
Name
|
|
Type
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|
Smiles
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CN(C1=CC(=NN1CC1=C(C=CC=C1)F)C#N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |